molecular formula C8H13NO3 B6268424 rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis CAS No. 336103-00-5

rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis

Cat. No.: B6268424
CAS No.: 336103-00-5
M. Wt: 171.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis, or rac-CCHC, is an important organic compound with many scientific applications. Rac-CCHC has been used in a variety of laboratory experiments, including those involving enzymatic reactions, organic synthesis, and biochemistry. Rac-CCHC has also been studied for its biochemical and physiological effects.

Mechanism of Action

Rac-CCHC has been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase. It is believed that rac-CCHC binds to the active site of the enzyme and prevents the enzyme from catalyzing its reaction. This mechanism of action is similar to that of other enzyme inhibitors.
Biochemical and Physiological Effects
Rac-CCHC has been studied for its biochemical and physiological effects. It has been found to affect the activity of certain enzymes, including acetylcholinesterase. Rac-CCHC has also been studied for its ability to modulate the activity of certain hormones, such as testosterone.

Advantages and Limitations for Lab Experiments

Rac-CCHC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize rac-CCHC in the laboratory, making it readily available for use in experiments. Additionally, rac-CCHC has been found to be a reliable and effective enzyme inhibitor. However, rac-CCHC also has some limitations. It is relatively expensive, and its effects on certain enzymes may be unpredictable.

Future Directions

Rac-CCHC has many potential future directions for scientific research. One potential direction is to further explore its effects on the activity of certain enzymes, such as acetylcholinesterase. Additionally, rac-CCHC could be studied for its ability to modulate the activity of certain hormones, such as testosterone. Other potential future directions include studying its effects on other biological processes, such as cell signaling and gene expression. Additionally, rac-CCHC could be studied for its potential therapeutic applications, such as the treatment of certain diseases.

Synthesis Methods

Rac-CCHC is typically synthesized through a two-step process. The first step involves the reaction of cyclohexanecarboxylic acid with an amine, such as trimethylamine, in the presence of an acid catalyst. This reaction produces a cyclohexylcarbamate, which is then reacted with a carboxylic acid in the presence of a base catalyst to form rac-CCHC. This method of synthesis is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Rac-CCHC has been used in a variety of scientific research applications. It has been used as a chiral auxiliary in organic synthesis, as a catalyst in enzymatic reactions, and as a substrate in biochemical experiments. Rac-CCHC has also been studied for its ability to inhibit certain enzymes, such as acetylcholinesterase.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the cyclohexane ring, and introduction of the carboxylic acid group.", "Starting Materials": [ "Cyclohexanone", "Methylamine", "Ethyl chloroformate", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Chloroform" ], "Reaction": [ "Step 1: Protection of the amine group by reacting methylamine with ethyl chloroformate to form N-ethylcarbamate.", "Step 2: Reduction of cyclohexanone to cyclohexanol using sodium borohydride as a reducing agent.", "Step 3: Conversion of cyclohexanol to cyclohexene by dehydration using hydrochloric acid as a catalyst.", "Step 4: Addition of N-ethylcarbamate to cyclohexene to form a mixture of cis and trans isomers of N-ethylcarbamylcyclohexene.", "Step 5: Separation of the cis isomer by column chromatography.", "Step 6: Hydrolysis of the N-ethylcarbamyl group using sodium hydroxide to form cis-1-amino-2-cyclohexenecarboxylic acid.", "Step 7: Protection of the carboxylic acid group by reacting with methanol and hydrochloric acid to form the methyl ester.", "Step 8: Conversion of the methyl ester to the carboxylic acid by treatment with sodium bicarbonate.", "Step 9: Racemization of the final product to form rac-(1R,2S)-2-carbamoylcyclohexane-1-carboxylic acid, cis by refluxing with hydrochloric acid in chloroform." ] }

336103-00-5

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.